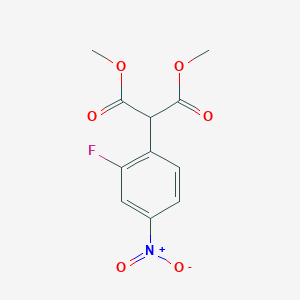

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Description

BenchChem offers high-quality Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYCNIFZHNVGKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00700199 | |

| Record name | Dimethyl (2-fluoro-4-nitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188975-47-5 | |

| Record name | Dimethyl (2-fluoro-4-nitrophenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00700199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Introduction: Strategic Importance and Synthesis Overview

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a pivotal intermediate in medicinal and materials chemistry. Its structure, featuring an activated aromatic ring coupled with a versatile malonic ester moiety, makes it a valuable precursor for synthesizing more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of the fluorine atom and the nitro group is not accidental; it is a deliberate design to facilitate a specific and efficient chemical transformation.

This guide provides an in-depth exploration of the primary synthesis pathway for this compound: the Nucleophilic Aromatic Substitution (SNAr) reaction. We will dissect the underlying mechanistic principles, provide a detailed and validated experimental protocol, and present key data to empower researchers and drug development professionals in their synthetic endeavors.

Pillar I: The Reaction Mechanism – Causality and Control

The synthesis of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a classic example of Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.[1][2] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-defined addition-elimination sequence.[1][2]

Activation of the Aromatic Ring

For a nucleophile to attack an electron-rich aromatic ring, the ring must be rendered electron-deficient. This is achieved by the presence of a potent electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned ortho or para to the leaving group (the fluorine atom).[2][3] This EWG polarizes the ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack.

Generation of the Nucleophile: The Malonate Enolate

The reaction's nucleophile is the enolate of dimethyl malonate. The methylene protons (CH₂) situated between the two ester carbonyl groups are unusually acidic (pKa ≈ 13 in DMSO) for a C-H bond.[4][5] This acidity stems from the ability of the two adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. A suitable base is required to deprotonate the dimethyl malonate, generating this potent carbon nucleophile.[4][6]

The Addition-Elimination Sequence

The core of the SNAr mechanism involves two key steps:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The malonate enolate attacks the carbon atom bearing the fluorine atom. This disrupts the ring's aromaticity and forms a resonance-stabilized, non-aromatic intermediate known as a Meisenheimer complex.[1][7] The negative charge is delocalized across the carbon framework and, most importantly, onto the oxygen atoms of the nitro group, providing significant stabilization.[1][3]

-

Elimination and Re-aromatization: The aromaticity is restored in the final step when the leaving group, the fluoride ion (F⁻), is expelled.[1] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and activating the ring for the initial nucleophilic attack, which is typically the rate-determining step.[3]

The overall mechanism is visualized below.

Caption: The SNAr mechanism for the synthesis of the target compound.

Pillar II: Field-Proven Experimental Protocol

This protocol synthesizes methodologies reported in peer-reviewed literature and patents, providing a robust and reproducible procedure.[8][9]

Materials & Equipment

-

Reactants: 2,5-Difluoronitrobenzene, Dimethyl Malonate

-

Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in oil)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Work-up Reagents: Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl Acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Procedure

-

Reaction Setup: A dry round-bottom flask is charged with anhydrous potassium carbonate (3 equivalents). The flask is purged with an inert atmosphere (Nitrogen or Argon). Anhydrous DMF is added to create a suspension.

-

Expert Insight: Using an inert atmosphere is critical, especially with strong bases like NaH, to prevent reactions with atmospheric moisture and oxygen. K₂CO₃ is a safer and often sufficiently strong base for this transformation, avoiding the hazards associated with NaH (flammability and hydrogen gas evolution).[9]

-

-

Reagent Addition: Dimethyl malonate (1 equivalent) is added to the stirred suspension. Subsequently, 2,5-difluoronitrobenzene (1 equivalent) is added, potentially dissolved in a small amount of anhydrous DMF.

-

Expert Insight: While some protocols add the malonate to a pre-formed base suspension, adding all reagents together with a milder base like K₂CO₃ simplifies the procedure and is effective.[9] For a stronger base like NaH, the malonate is added first and allowed to stir until hydrogen evolution ceases, confirming enolate formation before adding the aryl fluoride.[8][10]

-

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., to 70 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Expert Insight: Heating accelerates the reaction, but room temperature may suffice depending on the specific substrates and base, leading to a cleaner reaction profile. DMF is an ideal solvent due to its high boiling point and its polar aprotic nature, which enhances the nucleophilicity of the enolate.[10]

-

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel and extracted multiple times with Ethyl Acetate (EtOAc).

-

Expert Insight: Quenching neutralizes the base and any remaining enolate. The combined organic layers are then washed with water and brine. The brine wash helps to remove residual water from the organic layer, aiding the subsequent drying step.

-

-

Isolation and Purification: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel.

-

Expert Insight: A typical eluent system for chromatography is a gradient of Ethyl Acetate in Hexanes.[8] This method effectively separates the desired product from unreacted starting materials and any potential side products.

-

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prepchem.com [prepchem.com]

"Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate" chemical properties

An In-depth Technical Guide to Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

This guide provides a comprehensive technical overview of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, a versatile synthetic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, reactivity, and applications, grounding all claims in established scientific literature.

Introduction and Strategic Importance

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (CAS No: 188975-47-5) is a substituted arylmalonic ester of significant interest in modern organic synthesis.[1] Its molecular structure, featuring a strategically functionalized aromatic ring attached to a malonate core, makes it a valuable precursor for a wide range of complex molecules. The presence of three key functional groups—a nucleophilic malonate center, an electron-withdrawing nitro group, and a halogen atom (fluorine)—provides a rich platform for diverse chemical transformations.

The true synthetic power of this molecule lies in the orthogonal reactivity of these groups. The malonate moiety is a classic tool for carbon-carbon bond formation.[2] The nitro group can be readily reduced to an amine, fundamentally altering the electronic properties of the aromatic ring and opening pathways for the construction of heterocyclic systems.[2][3] This multi-faceted reactivity profile makes Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate a crucial building block in the synthesis of pharmaceuticals and other high-value organic compounds.[4][5]

Synthesis: A Mechanistic Perspective

The primary and most efficient route to Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high acidity of the α-protons in dimethyl malonate and the electron-deficient nature of the aromatic ring, which is activated by the strongly electron-withdrawing nitro group.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the SNAr mechanism.

-

Base Selection : A strong, non-nucleophilic base is required to quantitatively deprotonate dimethyl malonate, generating the reactive carbanion (enolate). Sodium hydride (NaH) is a common choice, as it irreversibly forms the sodium salt of the malonate.[2] Alternatively, a milder base like potassium carbonate (K₂CO₃) can be effective, often requiring slightly higher temperatures but offering a better safety profile.[6]

-

Solvent System : The reaction necessitates a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7][8] These solvents are crucial as they effectively solvate the cation (e.g., Na⁺) of the base without quenching the highly reactive malonate enolate, thus facilitating its nucleophilic attack.

-

Temperature Control : The initial deprotonation step is typically performed at a reduced temperature (e.g., 0 °C) to manage the exothermicity of the reaction between the base and the malonate.[7] Subsequently, the reaction is heated to provide the necessary activation energy for the nucleophilic attack and displacement of the fluoride ion on the aromatic ring.[7]

Generalized Synthetic Workflow

Sources

- 1. dimethyl 2-(2-fluoro-4-nitrophenyl)malonate 95% | CAS: 188975-47-5 | AChemBlock [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Mechanism of Formation: A Technical Guide to the Synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

Executive Summary: This technical guide provides an in-depth analysis of the formation mechanism of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, a valuable intermediate in pharmaceutical and chemical synthesis. The core of this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forging carbon-carbon bonds on electron-deficient aromatic rings. This document elucidates the step-by-step mechanism, focusing on the generation of the nucleophile, the formation of the critical Meisenheimer complex intermediate, and the final re-aromatization step. Furthermore, it offers a detailed examination of the causality behind the selection of reagents and reaction conditions, a comprehensive experimental protocol, and visual diagrams to clarify the complex processes involved. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical reaction.

Part 1: Foundational Principles of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) provides a pathway to substitute a leaving group on an aromatic ring with a nucleophile. This mechanism is fundamentally different from the more common Electrophilic Aromatic Substitution (EAS) where an electron-rich aromatic ring attacks an electrophile. In SNAr, the roles are reversed: an electron-poor, or electrophilic, aromatic ring is attacked by a nucleophile.[1][2]

For an SNAr reaction to proceed efficiently, three conditions must be met:

-

An Activated Aromatic Ring: The ring must be rendered electron-deficient by the presence of at least one strong electron-withdrawing group (EWG).[3][4] The nitro group (-NO₂) is a quintessential and powerful activator for this purpose.[3]

-

A Good Leaving Group: A substituent, typically a halide, must be present on the ring to be displaced.

-

A Strong Nucleophile: The attacking species must be sufficiently nucleophilic to attack the electron-poor ring.

The synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a classic example of the SNAr mechanism, specifically following a two-step addition-elimination pathway.[5]

Part 2: The Core Mechanism: A Step-by-Step Elucidation

The formation of the target molecule proceeds through a well-defined sequence of steps, the cornerstone of which is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6]

Step A: Generation of the Malonate Enolate (The Nucleophile)

The reaction is initiated by the deprotonation of dimethyl malonate. The methylene protons (CH₂) flanked by two carbonyl groups exhibit significant acidity (pKa ≈ 13 in DMSO) because the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. A suitable base is required for this step. While various bases can be used, a strong, non-nucleophilic base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is often employed to irreversibly generate the potent carbon nucleophile, the malonate enolate.[7][8][9]

Step B: Nucleophilic Attack (The Rate-Determining Step)

The generated malonate enolate attacks the electron-deficient carbon atom of the aromatic ring that bears the fluorine leaving group (the ipso-carbon).[10] This nucleophilic addition is the slowest step in the reaction sequence and is therefore the rate-determining step (RDS).[1][11] The reaction rate is highly dependent on the electrophilicity of the aromatic ring. The presence of the fluorine atom, the most electronegative halogen, and the para-nitro group both serve to withdraw electron density from the ring, making the ipso-carbon highly susceptible to attack.[1]

Step C: The Meisenheimer Complex Intermediate

The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex.[4][6] The stability of this complex is paramount to the success of the reaction. The negative charge is delocalized across the carbon framework of the ring and, crucially, onto the oxygen atoms of the para-nitro group through resonance.[2][10] This delocalization onto a more electronegative element (oxygen) provides substantial stabilization.[1][10] The placement of the EWG is critical; if the nitro group were in the meta position, it could not participate in this resonance stabilization, and the reaction would not proceed at a significant rate.[1][4]

Step D: Elimination and Re-aromatization

The final step is the rapid expulsion of the leaving group, in this case, the fluoride ion. This elimination step restores the highly stable aromatic system.[10] Although the carbon-fluorine bond is the strongest carbon-halogen bond, its cleavage is not part of the rate-determining step.[1] Therefore, fluorine's high electronegativity, which accelerates the initial nucleophilic attack, makes it the best halogen leaving group for SNAr reactions, a trend that is the reverse of that seen in SN1 and SN2 reactions.[1]

Visualization of the SNAr Mechanism

Part 3: Critical Experimental Parameters and Rationale

The successful execution of this synthesis hinges on the careful selection of reagents and conditions. Each component has a specific function rooted in the principles of the SNAr mechanism.

| Component | Example(s) | Function & Rationale | Reference(s) |

| Aromatic Substrate | 1,2-Difluoro-4-nitrobenzene or 3,4-Difluoronitrobenzene | Provides the electrophilic aromatic core. The nitro group at C4 strongly activates the ring. The fluorine at C2 (or C3) serves as the leaving group, and its high electronegativity enhances the electrophilicity of the ipso-carbon. | [7][12] |

| Nucleophile Precursor | Dimethyl Malonate | The source of the carbon nucleophile. The two ester groups make the central methylene protons acidic, allowing for easy deprotonation to form a soft, resonance-stabilized enolate. | [7][8] |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Potassium tert-butoxide | Deprotonates the dimethyl malonate to generate the active nucleophile. K₂CO₃ is a mild, inexpensive base suitable for this reaction. NaH is a stronger, non-nucleophilic base that ensures complete and irreversible enolate formation. | [7][12][13] |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | A polar aprotic solvent is crucial. It effectively solvates the cation of the base (e.g., K⁺ or Na⁺), leaving the enolate anion "naked" and highly reactive, thereby accelerating the rate-determining nucleophilic attack. | [7][12][14] |

| Temperature | 0°C to 70°C | Initial deprotonation is often performed at a lower temperature (0°C) to control the exothermic reaction. The subsequent substitution may require heating (e.g., 70°C) to overcome the activation energy of the rate-determining step. | [12] |

| Quenching Agent | Saturated aq. NH₄Cl | Used during the workup to neutralize any remaining base and protonate any unreacted enolate, ensuring a safe and clean extraction. | [12] |

Part 4: Experimental Protocol

The following protocol is a synthesized example based on established literature procedures.[7][12] It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step-by-Step Synthesis Methodology

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool to room temperature under a nitrogen atmosphere.

-

Base and Nucleophile Precursor: Anhydrous dimethylformamide (DMF, ~1.25 M) is added to the flask, followed by potassium carbonate (3 equivalents). The suspension is stirred. Dimethyl malonate (1 equivalent) is then added dropwise to the stirring suspension at room temperature.

-

Substrate Addition: A solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a small amount of DMF is added dropwise to the reaction mixture over 20-30 minutes. An exotherm may be observed; the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction: The reaction mixture is heated to the target temperature (e.g., 70°C) and stirred for several hours (e.g., 4-12 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous phase is extracted three times with an organic solvent such as ethyl acetate.

-

Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate as a pale-yellow solid or oil.[7]

Experimental Workflow Diagram

Part 5: Conclusion

The synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a textbook illustration of the Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction's success is a direct consequence of the synergistic effects of a highly activated aromatic substrate, a potent carbon nucleophile, and optimized reaction conditions. A thorough understanding of the underlying mechanistic principles—from the initial deprotonation to the formation and stabilization of the Meisenheimer complex and the final re-aromatization—is critical for process optimization, troubleshooting, and extension of this methodology to other synthetic targets. The rational selection of base, solvent, and temperature, as detailed in this guide, provides a robust framework for achieving high yields and purity in this valuable chemical transformation.

References

-

N.N. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. University of Bristol Research Portal. [Link]

-

N.N. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Sánchez, M., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]

-

JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Journal of Visualized Experiments (JoVE). [Link]

-

Dehli, J. R., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

-

Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.

-

Quigley, C. (2018). Malonates as Nucleophiles. YouTube. [Link]

- Google Patents. (n.d.).

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]

-

LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

N.N. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com. [Link]

-

N.N. (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

-

N.N. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. prepchem.com [prepchem.com]

- 10. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 11. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 13. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate: Starting Materials, Mechanistic Insights, and Optimized Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, a key building block in the development of various pharmaceutical compounds. We will delve into the selection of starting materials, the mechanistic underpinnings of the core reaction, and provide detailed, field-proven experimental protocols. This document is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important intermediate.

Introduction: The Significance of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate and its derivatives are valuable precursors in medicinal chemistry. The presence of a fluorinated nitrophenyl group makes it a versatile scaffold for introducing these moieties into larger, more complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. This strategic combination of functional groups has led to its use in the synthesis of a range of biologically active compounds.

The synthesis of this malonate derivative is a prime example of a classic and robust organic transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the principles of this reaction is crucial for optimizing the synthesis and achieving high yields of the desired product.

The Core Synthesis: A Nucleophilic Aromatic Substitution Approach

The most common and efficient method for synthesizing Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is through the nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electron-deficient carbon atom of the fluoronitrobenzene ring that bears a fluorine atom. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized across the aromatic ring and is particularly stabilized by the strong electron-withdrawing nitro group (-NO2) at the para-position.[3][4]

-

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a leaving group. In this synthesis, the fluoride ion is an excellent leaving group, facilitating the collapse of the Meisenheimer complex to form the final product.

The presence of the nitro group ortho or para to the leaving group is critical for activating the ring towards nucleophilic attack.[4]

Starting Materials and Reagent Selection: A Deliberate Choice

The success of the synthesis hinges on the appropriate selection of starting materials and reagents.

The Aromatic Electrophile: Fluoronitrobenzenes

The choice of the fluoronitrobenzene isomer is critical. For the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, the ideal starting material is 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene .

-

Rationale: In these substrates, the fluorine atom at the 2-position (or 3-position in 3,4-difluoronitrobenzene) is activated for nucleophilic displacement by the para-nitro group. The other fluorine atom remains on the ring in the final product. Using a difluoro-substituted nitrobenzene allows for selective substitution at one of the fluorine positions.

The Nucleophile: Dimethyl Malonate

Dimethyl malonate is the nucleophile of choice for this synthesis.

-

Rationale: The methylene protons of dimethyl malonate are acidic (pKa ≈ 13) and can be easily removed by a moderately strong base to generate the required nucleophilic enolate.[5]

The Base: Critical for Enolate Formation

The selection of the base is crucial for efficient deprotonation of dimethyl malonate without causing unwanted side reactions. Common bases include:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the malonate ester. It is often used as a 60% dispersion in mineral oil.[6]

-

Potassium Carbonate (K2CO3): A milder, less hazardous base that is also effective, particularly in polar aprotic solvents like DMF.[7]

-

Sodium Hydroxide (NaOH): While it can be used, there is a risk of hydrolysis of the ester groups, especially at elevated temperatures.[8][9]

-

Potassium tert-butoxide: A strong, non-nucleophilic base that is also suitable for this transformation.[10]

The Solvent: Facilitating the Reaction

A polar aprotic solvent is essential for this reaction.

-

Rationale: These solvents can solvate the cation of the base but do not solvate the nucleophile as strongly, thus increasing its reactivity. They also have a high dielectric constant, which helps to stabilize the charged Meisenheimer intermediate.

-

Recommended Solvents: Dimethylformamide (DMF) and Tetrahydrofuran (THF) are the most commonly used solvents for this reaction.[6][7][10]

Experimental Protocols and Workflow

Below are two detailed protocols for the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, utilizing different base and solvent systems.

Protocol 1: Sodium Hydride in Dimethylformamide

This protocol is adapted from a similar synthesis of the diethyl analogue.[6]

Workflow Diagram:

Caption: Workflow for the synthesis using NaH in DMF.

Step-by-Step Methodology:

-

To a suspension of 60% Sodium Hydride (1.1 eq.) in dry Dimethylformamide (DMF), add Dimethyl Malonate (1.0 eq.) dropwise while maintaining the temperature at 0°C with an ice bath.

-

Stir the resulting mixture for 10 minutes at 0°C to allow for the complete formation of the sodium salt of dimethyl malonate.

-

Add a solution of 3,4-difluoronitrobenzene (0.5 eq.) in a small amount of DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 70°C overnight.

-

After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (EtOAc) four times.

-

Combine the organic layers and wash them three times with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol 2: Potassium Carbonate in Dimethylformamide

This protocol is adapted from a similar synthesis of a related compound.[7]

Workflow Diagram:

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vapourtec.com [vapourtec.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

The Strategic Utility of Dimethyl 2-(2-Fluoro-4-Nitrophenyl)malonate in Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic selection of starting materials, or "building blocks," is paramount to the efficient and versatile construction of these complex targets. Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate has emerged as a particularly powerful and versatile building block. Its unique constellation of functional groups—a nucleophilic-susceptible fluoro group, a reducible nitro group, and a readily modifiable malonate ester—provides a rich platform for a diverse range of chemical transformations.

This guide provides an in-depth exploration of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, detailing its synthesis, properties, and, most critically, its application in the construction of high-value heterocyclic systems such as quinolones, indoles, and benzimidazoles. The methodologies and mechanistic insights presented herein are designed to equip researchers and drug development professionals with the technical knowledge to leverage this building block in their synthetic programs.

Core Attributes of the Building Block

The synthetic power of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate stems from the distinct reactivity of its three key functional components, which can be addressed sequentially or in tandem to construct complex molecular frameworks.

Caption: Key reactive sites of the title compound.

Synthesis and Physicochemical Properties

The preparation of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated difluoronitrobenzene derivative with dimethyl malonate in the presence of a suitable base.[3]

General Synthesis Pathway

The reaction leverages the electron-withdrawing effect of the nitro group, which activates the aromatic ring for nucleophilic attack by the malonate enolate.

Caption: General synthetic scheme for the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for similar compounds.[3][4]

-

Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 8 mL).

-

Base Addition: Add potassium carbonate (K₂CO₃, 3 equivalents, e.g., 4.15 g, 30.0 mmol) to the DMF.

-

Nucleophile Formation: Add dimethyl malonate (1 equivalent, e.g., 1.32 g, 9.99 mmol) dropwise to the stirred suspension.[5][6]

-

Electrophile Addition: Add a solution of 3,4-difluoronitrobenzene (1.1 equivalents) in a minimal amount of DMF. Causality Note: The use of a strong base like potassium carbonate or sodium hydride is essential to deprotonate the acidic α-hydrogen of the malonate ester, forming the nucleophilic enolate required for the SNAr reaction.[7]

-

Reaction: Heat the mixture to 70-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a pale-yellow solid or oil.[3]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 188975-47-5 | [8][9][10] |

| Molecular Formula | C₁₁H₁₀FNO₆ | [8][9] |

| Molecular Weight | 271.20 g/mol | [8] |

| Appearance | Pale-yellow solid or oil | [3] |

| Purity | Typically ≥95% | [8][9] |

Application in Heterocyclic Synthesis

The true value of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is realized in its conversion to diverse heterocyclic scaffolds.

Synthesis of Quinolones

Quinolones are a major class of antibacterial agents, and their synthesis is a subject of intense research.[11][12][13] The title compound is an excellent precursor for fluoroquinolone cores. The general strategy involves the reduction of the nitro group, followed by a cyclization reaction, often analogous to the Gould-Jacobs reaction.

Mechanistic Pathway:

-

Reduction: The 4-nitro group is selectively reduced to a 4-amino group, typically using catalytic hydrogenation (H₂/Pd/C) or transfer hydrogenation.

-

Cyclization: The resulting aniline can undergo intramolecular cyclization. One common pathway involves reaction with the malonate ester moiety under thermal conditions, which proceeds via elimination of one methoxy group to form a new amide-like bond, followed by ring closure onto one of the ester carbonyls to form the pyridinone ring of the quinolone system.

-

Saponification & Decarboxylation: Subsequent hydrolysis of the remaining ester group followed by decarboxylation yields the core quinolone-3-carboxylic acid structure, a key pharmacophore.

Caption: Workflow for quinolone synthesis.

Synthesis of Benzimidazoles

Benzimidazoles are another critical heterocyclic system found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[1][2][14] Their synthesis requires a 1,2-diaminobenzene (o-phenylenediamine) precursor. This can be ingeniously prepared from the title compound.

Mechanistic Pathway:

-

Nucleophilic Aromatic Substitution (SNAr): The activated 2-fluoro position is displaced by an amine nucleophile, such as ammonia or a protected amine (e.g., benzylamine). This step is highly regioselective due to the activation provided by the ortho-malonate and para-nitro groups.

-

Nitro Reduction: The 4-nitro group of the resulting 2-amino-4-nitrophenyl derivative is reduced to an amine using standard conditions (e.g., Fe/HCl, SnCl₂, or H₂/Pd/C). This reduction furnishes the key o-phenylenediamine intermediate.[15]

-

Condensation/Cyclization: The o-phenylenediamine is then condensed with a one-carbon electrophile. Common reagents include formic acid, aldehydes, or orthoesters. This reaction forms the imidazole ring, yielding the final benzimidazole product.[16]

Detailed Experimental Protocol: Benzimidazole Synthesis (Illustrative)

-

Step A: Amination

-

Dissolve dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (1 equiv.) in a polar aprotic solvent like DMSO.

-

Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) in excess.

-

Heat the reaction to 80-100 °C until the starting material is consumed (monitor by TLC).

-

Cool, dilute with water, and extract the product with ethyl acetate. Purify by column chromatography.

-

-

Step B: Reduction

-

Dissolve the product from Step A (1 equiv.) in ethanol or acetic acid.

-

Add a reducing agent such as iron powder (Fe, 5 equiv.) and a catalytic amount of HCl, or use catalytic hydrogenation (H₂ balloon, 10% Pd/C).[15]

-

Stir at room temperature or with gentle heating until the reduction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst/iron salts. Concentrate the filtrate to obtain the crude o-phenylenediamine derivative.

-

-

Step C: Cyclization

-

Reflux the crude o-phenylenediamine from Step B in formic acid (excess) for 2-4 hours.

-

Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., NaOH or NaHCO₃).

-

The benzimidazole product will often precipitate and can be collected by filtration. Alternatively, extract with an organic solvent and purify by recrystallization or chromatography.

-

Synthesis of Indoles

The synthesis of indoles, a foundational scaffold in drug discovery, can also be approached using the title compound.[17][18][19][20] A common strategy is the reductive cyclization of a 2-nitrostyrene derivative, known as the Leimgruber-Batcho indole synthesis.[17] The malonate group can be converted into the required vinyl group for this transformation.

Mechanistic Pathway:

-

Knoevenagel-type Condensation: The malonate can be reacted with an aldehyde source, such as paraformaldehyde, in the presence of a base. This forms an acrylate derivative.[3]

-

Reductive Cyclization: The resulting methyl 2-(2-fluoro-4-nitrophenyl)acrylate is then subjected to reductive cyclization. Reagents like iron in acetic acid or catalytic hydrogenation can reduce the nitro group to an amine, which then undergoes an intramolecular Michael addition onto the acrylate system, followed by aromatization to form the indole ring.[21]

Conclusion: A Strategic Asset in Chemical Synthesis

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is more than a simple chemical reagent; it is a strategic asset for the synthesis of complex and biologically relevant heterocycles. The orthogonal reactivity of its functional groups allows for a programmed and logical approach to molecular construction. By understanding the distinct chemical behavior of the fluoro, nitro, and malonate moieties, synthetic chemists can devise efficient routes to quinolones, benzimidazoles, indoles, and other valuable heterocyclic targets. The protocols and insights provided in this guide serve as a foundation for researchers to unlock the full potential of this versatile building block in their pursuit of novel chemical entities.

References

-

Chemical Synthesis USA. (2024). dimethyl 2-(2-fluoro-4-nitrophenyl)malonate. Retrieved from Chemical Synthesis USA website. [Link]

- Gagnon, D., & Wiemer, A. J. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(19), 13289–13300.

- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (EP0032620A1).

- Google Patents. (n.d.). Method for preparing flurbiprofen impurity M. (CN108456140B).

- Al-Trawneh, S. A., & Taha, M. O. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from Organic Chemistry Portal. [Link]

- Martínez, R., Vitas, M., Ardanuy, C., Galiano, S., Pérez-Silanes, S., Aldana, I., & Elorriaga, J. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 833.

-

ResearchGate. (n.d.). Synthesis pathways of the benzimidazole derivatives. DMF, dimethylformamide. Retrieved from ResearchGate. [Link]

- Basak, A. K., & Kumar, A. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4983.

- Al-Ostath, A., & Mohammed, H. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(28), 19184-19206.

-

PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from PrepChem.com. [Link]

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

- Al-Mulla, A. (2017). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Organics, 6(4), 16.

-

ResearchGate. (n.d.). Synthesis of benzimidazole derivatives 238a–d. Retrieved from ResearchGate. [Link]

- Li, X., Wang, Y., Zhang, Y., Han, Y., Wang, Y., Zhang, Y., ... & Lou, Z. (2023). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. Molecules, 28(4), 1633.

- Dell'Amico, L., & Beller, M. (2021). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Chemistry–A European Journal, 27(52), 13188-13192.

- Liu, H., & Dömling, A. (2009). Efficient and diverse synthesis of indole derivatives. The Journal of Organic Chemistry, 74(17), 6895–6898.

-

ResearchGate. (n.d.). Quinolone obtention from difluorinated quinolone 1. Retrieved from ResearchGate. [Link]

- Xu, J., & Wipf, P. (2017). Indole synthesis by palladium-catalyzed tandem allylic isomerization–furan Diels–Alder reaction. Organic & Biomolecular Chemistry, 15(34), 7093–7096.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. Retrieved from PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 5. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 6. Dimethyl malonate for synthesis 108-59-8 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. dimethyl 2-(2-fluoro-4-nitrophenyl)malonate 95% | CAS: 188975-47-5 | AChemBlock [achemblock.com]

- 9. DIMETHYL 2-(2-FLUORO-4-NITROPHENYL)MALONATE Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 10. 错误页 [amp.chemicalbook.com]

- 11. societachimica.it [societachimica.it]

- 12. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole synthesis [organic-chemistry.org]

- 16. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Efficient and diverse synthesis of indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole synthesis by palladium-catalyzed tandem allylic isomerization – furan Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Indole synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

"Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate" literature review

An In-Depth Technical Guide to Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Abstract

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a pivotal intermediate in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a reactive malonic ester, an electron-deficient nitrophenyl ring, and a strategically positioned fluorine atom—renders it a versatile building block for constructing complex molecular frameworks. This guide provides an in-depth exploration of its synthesis, chemical properties, and critical applications. We will delve into the mechanistic details of its preparation via nucleophilic aromatic substitution (SNAr), offer detailed experimental protocols, and survey its subsequent transformations into valuable downstream products, such as functionalized acrylates and precursors for heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Chemical Identity and Properties

Proper identification and understanding of a compound's physical properties are fundamental to its successful application in research and development.

Key Identifiers:

-

IUPAC Name: Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate[1]

-

Molecular Formula: C₁₁H₁₀FNO₆[1]

-

Molecular Weight: 271.20 g/mol [1]

Physicochemical Data (Predicted):

| Property | Value | Source |

|---|---|---|

| Boiling Point | 350.4 ± 42.0 °C | [2] |

| Density | 1.386 ± 0.06 g/cm³ | [2] |

| pKa | 8.70 ± 0.46 |[2] |

Synthesis and Mechanistic Considerations

The primary route for synthesizing Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the aromatic precursor.

The SNAr Mechanism: An Expert's View

The success of the synthesis hinges on the activation of the aromatic ring towards nucleophilic attack. The potent electron-withdrawing nitro group (-NO₂) at the C4 position, acting through resonance and inductive effects, strongly depletes the electron density of the phenyl ring. This effect is most pronounced at the ortho and para positions. Consequently, the fluorine atom at the C2 position becomes an excellent leaving group upon attack by a nucleophile.

The nucleophile in this reaction is the enolate of dimethyl malonate, generated in situ by a suitable base. The choice of base is critical and depends on the desired reactivity and scale. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and rapid deprotonation, while a milder base like potassium carbonate (K₂CO₃) can also be effective, offering advantages in terms of safety and cost, particularly on a larger scale.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate before the fluoride ion is expelled.

Comparative Synthesis Protocols

Different base and solvent systems can be employed, each with specific advantages. The choice often depends on laboratory capabilities, scale, and cost considerations.

| Parameter | Protocol A | Protocol B |

| Aromatic Substrate | 3,4-Difluoronitrobenzene | 2,4-Difluoronitrobenzene |

| Nucleophile | Diethyl Malonate | Dimethyl Malonate |

| Base | Sodium Hydride (60% in oil) | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Temperature | 0 °C to 70 °C | Room Temperature to 80 °C |

| Yield | Quantitative (for diethyl analog)[3] | 75% (for dimethyl analog)[4] |

| Reference | WO2009/76140[3] | J. Org. Chem. Publication[4] |

Note: Protocol A describes the synthesis of the diethyl analog, but the methodology is directly applicable to the dimethyl ester by substituting diethyl malonate with dimethyl malonate.

Detailed Experimental Protocol (Potassium Carbonate Method)

This protocol is adapted from a peer-reviewed publication and represents a reliable method for laboratory-scale synthesis.[4]

Materials:

-

2,4-Difluoronitrobenzene (1.0 equiv)

-

Dimethyl malonate (1.0 equiv)[5]

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add dimethyl malonate (1.0 equiv) and potassium carbonate (3.0 equiv) to N,N-dimethylformamide (DMF, approx. 1.25 M solution).

-

Stir the suspension at room temperature.

-

Add 2,4-difluoronitrobenzene (1.0 equiv) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and quench by adding water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate as a pale-yellow solid or oil.[4]

Key Applications in Synthetic Chemistry

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is not typically an end-product but rather a strategic intermediate. Its functional groups can be selectively manipulated to build molecular complexity.

Synthesis of Functionalized Acrylates

A primary application is its conversion to methyl 2-(2-fluoro-4-nitrophenyl)acrylate. This transformation is a variation of the Knoevenagel condensation and creates a valuable Michael acceptor and dienophile for use in cycloaddition and conjugate addition reactions.[4]

Detailed Protocol for Acrylate Synthesis: [4]

-

In a suitable flask, dissolve Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate (1.0 equiv) in toluene (0.4 M).

-

Add paraformaldehyde (3.0 equiv), potassium carbonate (3.0 equiv), and tetrabutylammonium iodide (TBAI, 0.04 equiv).

-

Heat the resulting mixture to 80 °C and stir for approximately 2 hours.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous phase three times with toluene.

-

Combine the organic layers, wash with brine, dry over a drying agent, and evaporate the solvent.

-

Purify the residue by flash column chromatography to obtain the desired methyl 2-(2-fluoro-4-nitrophenyl)acrylate.[4]

Gateway to Heterocyclic Scaffolds

The nitro group is a versatile functional handle that can be readily reduced to an amino group (-NH₂). This transformation dramatically alters the electronic properties of the molecule and opens up numerous possibilities for constructing heterocyclic systems, which form the core of many pharmaceutical agents.[6][7]

Synthetic Strategy:

-

Reduction: The nitro group can be reduced using various standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

-

Cyclization: The resulting aniline intermediate can undergo intramolecular cyclization with the adjacent malonic ester to form lactams (e.g., oxindoles), or it can be used in condensation reactions with other reagents to build more complex heterocyclic rings like quinolines or benzodiazepines. This pathway is a cornerstone of combinatorial chemistry and drug discovery programs.

Conclusion

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a high-value synthetic intermediate whose utility is derived from its unique combination of functional groups. The robust and well-understood SNAr chemistry allows for its efficient preparation. Its true power lies in its role as a precursor to a wide array of more complex molecules, including functionalized acrylates and diverse heterocyclic systems. For the medicinal or materials chemist, this compound represents a strategic entry point for the synthesis of novel and functional molecular architectures.

References

- Pace, V., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of Organic Chemistry.

- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

- Google Patents. (n.d.). CN108456140B - Method for preparing flurbiprofen impurity M.

-

PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]

-

Blog. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate?. Retrieved from [Link]

-

MDPI. (n.d.). Topical Collection: Heterocycle Reactions. Retrieved from [Link]

Sources

- 1. dimethyl 2-(2-fluoro-4-nitrophenyl)malonate 95% | CAS: 188975-47-5 | AChemBlock [achemblock.com]

- 2. DiMethyl 2-(2-Fluoro-4-nitrophenyl)Malonate | 188975-47-5 [amp.chemicalbook.com]

- 3. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dimethyl malonate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate: An In-depth Experimental Protocol and Mechanistic Overview

Introduction: The Significance of Arylmalonates in Medicinal Chemistry

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and drug discovery. The presence of a fluorine atom, a nitro group, and a malonate moiety on a central phenyl ring provides a rich scaffold for diverse chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for further nucleophilic aromatic substitution, while the malonate ester can be readily converted into a variety of functional groups or used for the construction of heterocyclic systems.[1] These structural features make it a valuable building block for the synthesis of novel therapeutic agents, including anti-inflammatory drugs and anti-cancer agents.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, grounded in the principles of nucleophilic aromatic substitution, and offers insights into the causality behind the experimental choices.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as a nitro group (-NO₂), and a good leaving group, typically a halogen.[4] The reaction mechanism involves a two-step addition-elimination sequence.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of dimethyl malonate using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electron-deficient aromatic ring of a dihalonitrobenzene, typically at a carbon atom bearing a halogen. This addition step breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

-

Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of a halide ion (in this case, a fluoride ion) as the leaving group. The choice of the starting dihalonitrobenzene is critical for regioselectivity. For the synthesis of the target compound, 1,2-difluoro-4-nitrobenzene or 3,4-difluoronitrobenzene can be used. The strong electron-withdrawing effect of the nitro group preferentially activates the halogen atoms at the ortho and para positions for nucleophilic attack.[4][5]

The overall workflow for this synthesis is depicted in the following diagram:

Caption: Experimental workflow for the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous diethyl malonate derivatives.[6][7]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties/Hazards |

| 1,2-Difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 369-34-6 | Toxic, combustible liquid.[8][9] |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | 108-59-8 | Combustible liquid.[10] |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Flammable solid, water-reactive. |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Combustible liquid, reproductive toxin. |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid. |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Aqueous solution. |

| Brine (Saturated aqueous NaCl) | NaCl | 58.44 | 7647-14-5 | Aqueous solution. |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Desiccant. |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Fine powder. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid. |

Step-by-Step Procedure

-

Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (e.g., 2.1 equivalents) suspended in anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C using an ice bath.

-

Formation of the Enolate: To the cooled suspension, add dimethyl malonate (e.g., 2.0 equivalents) dropwise via the dropping funnel over a period of 10-15 minutes. Stir the resulting mixture at 0 °C for an additional 10 minutes to ensure complete formation of the malonate enolate. The evolution of hydrogen gas should be observed.

-

Nucleophilic Aromatic Substitution: In a separate flask, prepare a solution of 1,2-difluoro-4-nitrobenzene (e.g., 1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) (e.g., 3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure dimethyl 2-(2-fluoro-4-nitrophenyl)malonate as a yellow oil.[6]

Chemical Transformation Diagram

The following diagram illustrates the chemical transformation occurring during the synthesis.

Caption: Overall chemical transformation for the synthesis of the target compound.

Expected Results and Characterization

The successful synthesis of dimethyl 2-(2-fluoro-4-nitrophenyl)malonate should yield a yellow oil. The identity and purity of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Parameter | Expected Result |

| Physical Appearance | Yellow oil |

| Yield | Typically high (can be quantitative)[6] |

| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons, the methine proton of the malonate, and the methyl protons of the ester groups. |

| ¹³C NMR (CDCl₃) | Resonances for the aromatic carbons, the carbonyl carbons of the esters, the methine carbon, and the methyl carbons. |

| Mass Spectrometry (ES-LCMS) | Expected m/z for [M+H]⁺ or other relevant adducts. |

Safety Precautions

-

1,2-Difluoro-4-nitrobenzene: This compound is toxic and a combustible liquid.[8][11][12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in an inert atmosphere (e.g., under nitrogen or argon). Use a mineral oil dispersion to mitigate its pyrophoric nature.

-

Dimethylformamide (DMF): DMF is a combustible liquid and is classified as a reproductive toxin. Use in a fume hood and avoid exposure.

-

General Precautions: Always wear appropriate PPE. Ensure that a safety shower and eyewash station are readily accessible. All manipulations should be performed in a well-ventilated chemical fume hood.[9]

References

-

Gagnon, D. et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

-

ResearchGate. The nucleophilic aromatic substitution reaction between.... [Link]

-

Leal, A. S. et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules. [Link]

-

Wang, J. et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). Organic Chemistry Frontiers. [Link]

-

PrepChem. Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. [Link]

- Google Patents.

- Google Patents. Method for preparing flurbiprofen impurity M.

-

Gabbutt, C. D. et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... [Link]

-

Carl ROTH. Safety Data Sheet: Dimethyl malonate. [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

-

ResearchGate. Synthesis and Bioinformatics Study of 2-Nitrocinnamaldehyde Derivatives as an Anti MCF-7 Breast Cancer Cells. [Link]

-

Clutch Prep. Nucleophilic Aromatic Substitution Exam Prep. [Link]

-

West Liberty University. Material Safety Data Sheet 2,4-Difluoronitrobenzene, 99%. [Link]

-

Pharmaffiliates. CAS No : 1160293-27-5 | Product Name : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 4. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 7. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. carlroth.com [carlroth.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. westliberty.edu [westliberty.edu]

Application Note: Strategic Use of Sodium Hydride in the Synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate

Abstract

This technical guide provides an in-depth analysis and a detailed protocol for the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate, a key intermediate in pharmaceutical development. The core of this application note is the strategic use of sodium hydride (NaH) as a potent, non-nucleophilic base to facilitate a nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic rationale for selecting NaH, present a robust, step-by-step protocol optimized for safety and yield, and discuss critical process parameters. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Context

Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds. Its preparation typically involves the C-arylation of dimethyl malonate with an activated aryl halide, such as 1,2-difluoro-4-nitrobenzene. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.

The success of this synthesis hinges on the efficient deprotonation of dimethyl malonate to generate a sufficiently nucleophilic enolate. The choice of base is therefore a critical parameter. Sodium hydride (NaH) is frequently the base of choice for this and similar transformations due to its strong basicity and non-nucleophilic nature, which drives the reaction to completion while minimizing side products.[1][2]

Mechanistic Rationale: The Role of Sodium Hydride

The overall reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.[3][4] The strategic function of NaH is confined to the initial, crucial deprotonation step.

Step 1: Deprotonation of Dimethyl Malonate

The methylene protons (α-protons) of dimethyl malonate are acidic (pKa ≈ 12-13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[1] Sodium hydride, a strong base, irreversibly deprotonates the dimethyl malonate to form the corresponding sodium enolate.[1][5] This reaction is thermodynamically favorable and produces hydrogen gas (H₂) as the only byproduct, which conveniently evolves from the reaction mixture.

Causality: The use of NaH is deliberate. Unlike alkoxide bases (e.g., sodium ethoxide), NaH is non-nucleophilic and does not introduce competing nucleophiles that could lead to side reactions like transesterification.[1] Its insolubility in common organic solvents like DMF and THF necessitates a heterogeneous reaction, but its high reactivity ensures a rapid and complete conversion to the enolate.[6]

Step 2: Nucleophilic Attack and Formation of the Meisenheimer Complex

The generated malonate enolate is a potent carbon-centered nucleophile. It attacks the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene. The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the fluorine leaving group.[3][7] The attack occurs at the carbon bearing a fluorine atom (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]

Step 3: Elimination and Re-aromatization

In the final step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in the context of SNAr reactions.[3] This step is typically fast and irreversible, yielding the desired product, Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Diagram 1: Reaction Mechanism A visual representation of the SNAr mechanism for the synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate.

Safety Precautions for Handling Sodium Hydride

Sodium hydride is a highly reactive and potentially hazardous reagent that demands strict adherence to safety protocols.[8]

-

Reactivity: NaH reacts violently with water and protic solvents, releasing hydrogen gas, which is highly flammable and can ignite spontaneously.[5][9] All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).[8]

-

Handling: NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle than the pure, pyrophoric solid.[5][8] Weighing should be done quickly, and containers must be flushed with inert gas before and after use.[8] Never work alone when handling NaH.[8]

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[8][10]

-

Quenching: Excess NaH must be quenched carefully at the end of the reaction. This is typically done by the slow, dropwise addition of a protic solvent like isopropanol or ethanol, followed by water, usually at a reduced temperature (e.g., 0 °C).

-

Fire Safety: In case of fire, use a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER, CO₂, or foam extinguishers. [8][10]

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar C-arylation reactions.[11]

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Sodium Hydride (60% in oil) | 24.00 (as NaH) | 0.53 g | 13.2 | 1.05 |

| Dimethyl Malonate | 132.12 | 1.74 mL (2.32 g) | 17.5 | 1.1 |

| 1,2-Difluoro-4-nitrobenzene | 159.09 | 1.00 g | 6.29 | 1.0 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |

| Saturated aq. NH₄Cl | - | ~20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |

| Brine | - | ~60 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Diagram 2: Experimental Workflow A flowchart illustrating the key steps of the synthesis protocol.

Step-by-Step Procedure:

-

Preparation: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.53 g, 13.2 mmol, 1.05 eq) as a 60% dispersion in mineral oil.[1]

-

Solvent Addition: Add 10 mL of anhydrous DMF to the flask to create a slurry.[11] Cool the suspension to 0 °C using an ice-water bath.

-